molecular formula C8H10N4O2 B020866 Caffeine-d9 CAS No. 72238-85-8

Caffeine-d9

Cat. No. B020866
CAS RN: 72238-85-8
M. Wt: 203.25 g/mol
InChI Key: RYYVLZVUVIJVGH-GQALSZNTSA-N
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Description

Synthesis Analysis

Caffeine-d9 can be synthesized in a one-step, gram-scale process starting from xanthine and CD3I (iodomethane-d3). The reaction is facilitated at room temperature using dimsyl sodium as the base and tetrahydrofuran (THF) as the solvent. This method yields caffeine and caffeine-d9 with high efficiency, achieving 77% and 86% yield, respectively, after recrystallization (Tarasca et al., 2022).

Molecular Structure Analysis

The molecular structure of caffeine involves a purine skeleton, a key component in many biological systems. In caffeine-d9, the structural integrity is maintained despite the replacement of hydrogen atoms with deuterium, which allows for detailed studies on its interactions and behavior in various environments without changing its fundamental chemical properties.

Chemical Reactions and Properties

Caffeine undergoes various chemical reactions, including oxidation and methylation. For example, in the biosynthesis of caffeine in plants, specific N-methyltransferases play critical roles in adding methyl groups to the xanthine skeleton. Similar enzymatic processes can be studied using caffeine-d9 to understand the methylation mechanism without altering the biological process (Uefuji et al., 2003).

Physical Properties Analysis

The physical properties of caffeine, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. The deuterated caffeine-d9 shares similar physical properties with its non-deuterated counterpart, making it an ideal candidate for studies aimed at understanding the physical characteristics of caffeine without the influence of its metabolic activity.

Chemical Properties Analysis

Caffeine's chemical properties, including its reactivity and stability, are essential in understanding its role in biological systems and its interaction with other molecules. The substitution of hydrogen with deuterium in caffeine-d9 allows researchers to explore these properties in depth while maintaining the compound's biological relevance.

References

  • (Tarasca et al., 2022) - One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I.
  • (Uefuji et al., 2003) - Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants.

Scientific Research Applications

  • Neuroprotective and Neuroinflammatory Modulation : Caffeine has shown to mitigate Cd-induced oxidative stress, neuroinflammation, and memory impairment through mechanisms involving Nrf-2 and NF-κB (Khan et al., 2019).

  • Bladder Function Improvement in Diabetic Rats : It demonstrates a protective effect on the dorsal root ganglion, thus improving bladder function in diabetic rats (Xue et al., 2021).

  • Impact on Metabolism and Mitochondria : Caffeine significantly induces PGC-1α, increases metabolism, and enhances mitochondrial content in skeletal muscle (Vaughan et al., 2012).

  • Dopamine D2/D3 Receptor Availability : It increases the availability of dopamine D2/D3 receptors in the human brain, potentially enhancing arousal (Volkow et al., 2015).

  • Neuroprotection in Parkinson's Disease : Caffeine attenuates MPTP-induced loss of striatal dopamine and dopamine transporter binding sites, suggesting a potential role in Parkinson's disease prevention (Chen et al., 2001).

  • Memory Deficits Reversal in Aging : It reverses age-related deficits in olfactory discrimination and social recognition memory in rats, involving adenosine receptors (Prediger et al., 2005).

  • Inhibition of TNF-α Production : Caffeine, via A1R blockade, inhibits pretranscriptional TNF-α production by cord blood monocytes (Chavez-Valdez et al., 2009).

  • Memory Retention : It facilitates memory retention when administered immediately after training (Kopf et al., 1999).

  • Liver Metabolic Function Assessment : Determination of caffeine clearance using deuterated isotopes can help assess liver metabolic function (Sindt et al., 2006).

  • Cytogenotoxicity Protection : Higher doses of caffeine protect mouse bone marrow cells from methotrexate-induced cytogenotoxic effects (Choudhury & Palo, 2004).

  • Endurance Performance Enhancement : Caffeine intake enhances endurance performance in certain physical exercises (Stadheim et al., 2013).

  • Leukemia Cell Invasion Attenuation : It attenuates the invasion of human leukemia U937 cells by modulating specific pathways (Liu & Chang, 2010).

  • Muscle Action Improvement : Different doses of caffeine improve high-velocity muscle actions against varying loads (Pallarés et al., 2013).

  • Neuroprotection in Neurodegenerative Diseases : Beneficial effects in Alzheimer's and Parkinson's diseases, with protective impacts at specific dosages (Kolahdouzan & Hamadeh, 2017).

  • Developmental Effects : Late caffeine administration in embryos suggests potential developmental impacts on the heart (Chandee et al., 2020).

  • Antitumor Potential : Compound D9, related to caffeine, shows potent inhibitory activity against specific cancer cells (Yuan et al., 2014).

  • Synthesis of Caffeine-d9 : A one-step, gram-scale synthesis method from xanthine and CD3I has been developed (Tarasca et al., 2022).

Safety And Hazards

Caffeine-d9 is harmful if swallowed . It is advised to wash face, hands and any exposed skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is recommended to call a POISON CENTER or doctor/physician if you feel unwell .

Future Directions

Lennham Pharmaceuticals announced topline results of the first ever human study of d9-caffeine . The study was conducted to compare the single-dose pharmacokinetics of caffeine versus d9-caffeine and their corresponding metabolites in healthy adult volunteers . Data supports potential use of d9-caffeine as a food & beverage ingredient and pharmaceutical product .

properties

IUPAC Name

1,3,7-tris(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVLZVUVIJVGH-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514760
Record name 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caffeine-d9

CAS RN

72238-85-8
Record name 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAFFEINE-(TRIMETHYL-D9)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
MM Sherman, PM Tarantino, DN Morrison… - Regulatory Toxicology …, 2022 - Elsevier
The deuterium kinetic isotope effect has been used to affect the cytochrome P450 metabolism of the deuterated versions of substances. This study compares the pharmacokinetics of …
Number of citations: 7 www.sciencedirect.com
RM Parente, PM Tarantino, BC Sippy… - Food and Chemical …, 2022 - Elsevier
Altering caffeine's negative physiological effects and extending its duration of activity is an active area of research; however, deuteration as a means of achieving these goals is …
Number of citations: 10 www.sciencedirect.com
L Li, T Paxon, A Pedada, YS Cen, MM Sherman… - … Analysis of Caffeine-D9 … - papers.ssrn.com
… as the most prevalent metabolite of caffeine-d9 [2]. A … caffeine-d9 [3]. Given the above considerations, bioanalytical methods were needed for the quantitation of caffeine and caffeine-d9, …
Number of citations: 0 papers.ssrn.com
T Hanazawa, Y Kamijo, T Yoshizawa… - Toxicology …, 2021 - Taylor & Francis
… We chose caffeine-d9 as the internal standard, and we used the standard addition method to quantify caffeine concentrations. We collected six blood samples from three patients with …
Number of citations: 2 www.tandfonline.com
MV Tarasca, CJ Tomlinson, P Gris, GK Murphy - Synthesis, 2023 - thieme-connect.com
A one-step, gram-scale synthesis of caffeine-d 9 was achieved using xanthine and CD 3 I. The reaction proceeds at room temperature using dimsyl sodium as base and THF as solvent, …
Number of citations: 2 www.thieme-connect.com
GAO Yu, L Lin, X Xinhao, Z Liang, W Xinrong… - 药学实践与 …, 2021 - yxsj.smmu.edu.cn
… diphenhydramine hydrochloride, 262.0→ 167.0 (m/z) for the internal standard (IS) diphenhydramine-D6, 195.0→ 138.0 (m/z) for caffeine and 204.0→ 116.2 (m/z) for the IS caffeine-D9. …
Number of citations: 0 yxsj.smmu.edu.cn
K Usui, Y Fujita, Y Kamijo, Y Igari… - Journal of Pharmacological …, 2021 - Elsevier
… , 10 μL of standard caffeine of appropriate concentration (0, 150, 300, 450, 600, 750, or 900 ng/mL), 180 μL of deionized water, and 300 μL of methanol containing 30 ng/mL caffeine-d9 …
Number of citations: 4 www.sciencedirect.com
M Sneha, MT Dulay, RN Zare - International Journal of Mass Spectrometry, 2017 - Elsevier
… A concentration curve was prepared by plotting the concentrations of caffeine-d9 to the peak intensity ratios of caffeine to caffeine-d9. In this plot, when the ratio of caffeine to caffeine-d9 …
Number of citations: 23 www.sciencedirect.com
CP Denaro, CR Brown, M Wilson… - Clinical …, 1990 - Wiley Online Library
… Caffeine-d9, used as an internal standard for the labeled caffeine GCMS assay, was synthesized by methylation of xanthine with trideutero-methyl-iodide. AAMU (5-acetylamino-6-amino…
Number of citations: 135 ascpt.onlinelibrary.wiley.com
L Lézard - lelezard.com
Lennham Pharmaceuticals today announced topline results of the first ever human study of d9-caffeine. The study was conducted to compare the single-dose pharmacokinetics of …
Number of citations: 0 www.lelezard.com

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